molecular formula C12H12O3 B13857902 [4-(Hydroxymethyl)phenyl] pent-4-ynoate

[4-(Hydroxymethyl)phenyl] pent-4-ynoate

Cat. No.: B13857902
M. Wt: 204.22 g/mol
InChI Key: XLRMYVZRSDQMFF-UHFFFAOYSA-N
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Description

[4-(Hydroxymethyl)phenyl] pent-4-ynoate: is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol . This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a pent-4-ynoate moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Hydroxymethyl)phenyl] pent-4-ynoate typically involves the esterification of 4-(hydroxymethyl)phenol with pent-4-ynoic acid . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(Hydroxymethyl)phenyl] pent-4-ynoate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(Hydroxymethyl)phenyl] pent-4-ynoate: has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(Hydroxymethyl)phenyl] pent-4-ynoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the alkyne moiety can undergo click chemistry reactions. These interactions can modulate enzyme activities and influence cellular processes .

Comparison with Similar Compounds

[4-(Hydroxymethyl)phenyl] pent-4-ynoate: can be compared with similar compounds such as:

  • 4-(Hydroxymethyl)phenyl acetate
  • 4-(Hydroxymethyl)phenyl butyrate
  • 4-(Hydroxymethyl)phenyl hexanoate

These compounds share the hydroxymethylphenyl core but differ in the length and nature of the ester moiety.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

[4-(hydroxymethyl)phenyl] pent-4-ynoate

InChI

InChI=1S/C12H12O3/c1-2-3-4-12(14)15-11-7-5-10(9-13)6-8-11/h1,5-8,13H,3-4,9H2

InChI Key

XLRMYVZRSDQMFF-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)OC1=CC=C(C=C1)CO

Origin of Product

United States

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